[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
The compound [2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a structurally complex molecule featuring:
- 2,5-Diethoxy substituents on the aniline ring, which may increase lipophilicity and influence metabolic stability.
- A 2-oxoethyl group linked to the aniline nitrogen, contributing to conformational flexibility.
Its synthesis likely involves multi-step reactions, including sulfonylation, esterification, and morpholine incorporation, analogous to methods described for related compounds .
Properties
IUPAC Name |
[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O8S/c1-3-35-23-17-22(29-11-13-34-14-12-29)24(36-4-2)16-21(23)28-25(30)19-37-26(31)18-27-38(32,33)15-10-20-8-6-5-7-9-20/h5-10,15-17,27H,3-4,11-14,18-19H2,1-2H3,(H,28,30)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLGCYVZGVSCFT-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2)OCC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OCC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure that combines various functional groups, including morpholine and sulfonamide moieties. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.47 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
The compound's biological activity can be attributed to its ability to interact with multiple cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, particularly in prostate (PC-3) and breast (MCF-7) cancer lines .
- JNK Pathway Activation : The compound may also activate the c-Jun N-terminal kinase (JNK) pathway, which has been associated with increased apoptosis in various cancer cell types. This suggests a dual mechanism where the compound not only inhibits growth signals but also promotes cell death pathways .
Case Studies
Case Study 1: Prostate Cancer Cell Lines
A study investigated the effects of similar compounds on PC-3 cells, revealing that treatment led to significant cell death and reduced proliferation rates. The mechanism was linked to the repression of Akt signaling through JNK activation.
Case Study 2: Breast Cancer Cell Lines
In MCF-7 cells, the compound demonstrated a similar antiproliferative effect, suggesting its potential as a therapeutic agent against hormone-responsive breast cancers. Researchers noted that combining this compound with conventional therapies like paclitaxel enhanced its efficacy .
In Vitro Studies
In vitro assays have shown that the compound exhibits dose-dependent inhibition of cancer cell growth. The following table summarizes key findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PC-3 | 15 | PI3K/Akt pathway inhibition | |
| MCF-7 | 20 | JNK pathway activation |
In Vivo Studies
Although in vivo data is limited, preliminary animal studies suggest that compounds with similar structures can reduce tumor size and metastasis in xenograft models.
Comparison with Similar Compounds
Example Compounds :
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Key Differences :
- The target compound’s diethoxy aniline and vinylphenyl sulfonyl groups contrast with the acetyl/methylsulfonyl and isopropylphenyl substituents in the acetamide derivatives. These differences likely alter solubility and target-binding profiles.
- The acetamide derivatives exhibit higher synthetic yields (58%), suggesting efficient acetylation/sulfonylation steps , whereas the target’s synthesis may require optimization.
Thiazolidinone Derivatives
Example Compound: Ethyl 2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS 1098-38-0)
| Feature | Target Compound | Thiazolidinone Derivative |
|---|---|---|
| Core Structure | Morpholine-aniline backbone | Thiazolidinone ring with anilino side chain |
| Substituents | Diethoxy, morpholine, vinylphenyl sulfonyl | 2,5-Dimethylanilino, ester |
| Molecular Weight | ~600 g/mol (estimated) | 362.43 g/mol (calculated) |
Key Differences :
- The dimethylanilino group in the thiazolidinone derivative is less polar than the target’s diethoxy-morpholinyl aniline, suggesting divergent solubility and bioavailability.
Sulfonyl/Sulfanyl Acetate Esters
Example Compounds :
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)sulfanylacetate (CAS 730948-39-7)
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate
| Feature | Target Compound | Sulfonyl/Sulfanyl Esters |
|---|---|---|
| Sulfonamide/Sulfanyl | Vinylphenyl sulfonylamino | 4-Chlorophenyl sulfanyl/sulfonyl |
| Aromatic Substituents | 2,5-Diethoxy-morpholinyl aniline | Dimethoxyanilino, chlorophenyl, oxadiazole |
| Potential Reactivity | Ester hydrolysis, sulfonamide hydrogen bonding | Sulfanyl oxidation, oxadiazole ring stability |
Key Differences :
- The target’s vinylphenyl sulfonyl group may confer photoactivity or susceptibility to electrophilic attack, unlike the stable chlorophenyl sulfonyl groups in the analogs.
- Diethoxy substituents on the aniline (target) vs. dimethoxy (CAS 730948-39-7) could modulate electron-donating effects and metabolic dealkylation rates.
Quinazolinone and Isoindole Derivatives
Example Compound : 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole
| Feature | Target Compound | Quinazolinone-Isoindole Hybrid |
|---|---|---|
| Core Structure | Linear ester-sulfonamide | Fused quinazolinone-isoindole system |
| Sulfonyl Group | Vinylphenyl sulfonylamino | Thioether-linked quinazolinone |
| Biological Implications | Potential kinase inhibition | Likely DNA intercalation or topoisomerase inhibition |
Key Differences :
- The quinazolinone-isoindole system’s planar structure enables intercalation, unlike the target’s flexible sulfonamide-ester architecture.
- The target’s morpholine ring may improve aqueous solubility compared to the hydrophobic isoindole moiety.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for [2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation and sulfonylation. For example, analogous compounds (e.g., acetamide derivatives) are synthesized by reacting amines with acyl chlorides in dichloromethane (CH₂Cl₂) under basic conditions (Na₂CO₃). Reaction optimization may require stepwise addition of reagents, extended stirring times (e.g., overnight), and gradient chromatography (e.g., MeOH in CH₂Cl₂) for purification . Temperature control (room temperature vs. reflux) and stoichiometric ratios (e.g., acetyl chloride in excess) are critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly for resolving morpholine, ethoxy, and sulfonamide groups. For example, ¹H NMR (300 MHz, CDCl₃) can identify aromatic protons (δ 7.16–7.69 ppm) and morpholine protons (δ 3.31–4.11 ppm) . High-resolution mass spectrometry (HRMS) or ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) . Infrared (IR) spectroscopy may validate carbonyl (C=O) and sulfonamide (S=O) stretches.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow protocols similar to pharmacopeial standards. For example, use accelerated degradation experiments at pH 1–13 (HCl/NaOH buffers) and elevated temperatures (40–60°C). Monitor degradation via HPLC or LC-MS, with peak area analysis to quantify stability . Include control samples and replicate measurements to account for experimental variability.
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s bioactivity and target interactions?
- Methodological Answer : Employ a combination of in vitro and in silico approaches. For bioactivity:
- Use enzyme inhibition assays (e.g., fluorescence-based) to screen for interactions with kinases or proteases.
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like the morpholine ring’s electron-rich sites .
- For target validation, apply CRISPR-Cas9 knockout models or siRNA silencing in cell lines to confirm pathway involvement .
Q. How can contradictory data in synthesis yields or bioactivity results be resolved?
- Methodological Answer : Contradictions often arise from impurities or reaction variability. Solutions include:
- Repeating syntheses with strict anhydrous conditions (e.g., molecular sieves in CH₂Cl₂) .
- Using orthogonal purification methods (e.g., recrystallization followed by preparative HPLC) .
- For bioactivity, validate assays with positive controls (e.g., known enzyme inhibitors) and statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .
Q. What environmental impact assessments are relevant for this compound?
- Methodological Answer : Follow guidelines from long-term environmental studies (e.g., Project INCHEMBIOL):
- Evaluate abiotic degradation (hydrolysis, photolysis) using OECD 111/112 protocols.
- Assess bioaccumulation potential via octanol-water partition coefficients (log Kow) and biotic degradation in model organisms (e.g., Daphnia magna) .
Q. How can computational modeling predict the compound’s reactivity and metabolic pathways?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites (e.g., sulfonamide sulfur). For metabolism:
- Apply software like ADMET Predictor™ or MetaSite to simulate phase I/II transformations (e.g., morpholine ring oxidation) .
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Methodological Resources
- Synthesis Optimization : Stepwise reagent addition and gradient chromatography .
- Stability Testing : Pharmacopeial guidelines for HPLC-based degradation analysis .
- Environmental Impact : OECD protocols for hydrolysis and bioaccumulation .
- Computational Modeling : DFT and ADMET tools for reactivity/metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
